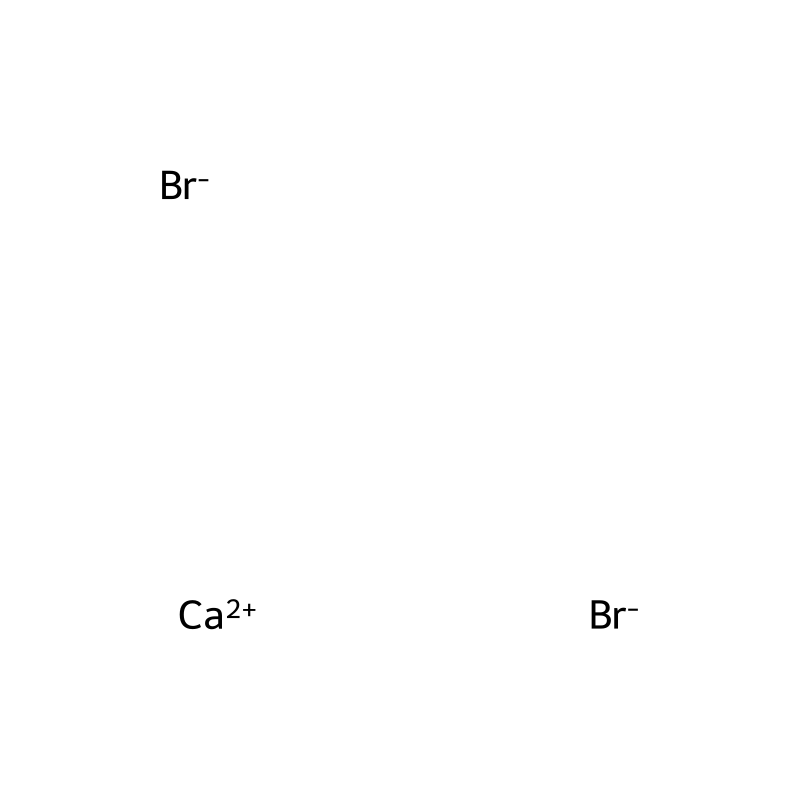Calcium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Water solubilty[Table#8606]
In water, 1420 g/L at 30 °C
Very soluble in water
For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 30 °C: 142
Synonyms
Canonical SMILES
High-Density Brine Solutions:
- Drilling fluids: Due to its high density, exceeding that of saltwater, calcium bromide is a crucial component in formulating drilling fluids for oil and gas well completion, workover, and packer operations []. These fluids help maintain wellbore pressure, prevent formation damage, and facilitate efficient drilling [].
Fire Retardant Studies:
- Flame retardant mechanisms: Research explores the potential of calcium bromide as a flame retardant, investigating its ability to suppress flame propagation and enhance material fire resistance. Studies examine the interaction of calcium bromide with burning materials and the chemical mechanisms involved in its flame-retarding effects.
Material Science Research:
- Crystal growth: Calcium bromide serves as a solvent or growth medium for various crystals in material science research. Its hygroscopic nature (ability to absorb moisture) and specific chemical properties make it suitable for growing crystals with desired properties for applications in electronics, optics, and other fields [].
Environmental Research:
- Mercury capture: Research investigates the use of calcium bromide in capturing mercury emissions from power plants and incinerators. The bromide ion (Br⁻) in calcium bromide reacts with mercury to form less volatile mercury bromide (HgBr₂), preventing its release into the atmosphere [].
Other Research Applications:
Calcium bromide is an inorganic compound with the chemical formula , commonly referred to as calcium dibromide. It appears as a white crystalline solid or a colorless liquid that is highly soluble in water. Calcium bromide can exist in various hydrated forms, including the dihydrate and hexahydrate. The compound is characterized by its ionic structure, where calcium ions () are bonded to bromide ions () through ionic bonds, forming a face-centered cubic lattice structure. This unique arrangement allows for effective interaction with other ionic compounds and contributes to its diverse applications in various industries .
- Reaction with Sodium Hydroxide:This reaction produces calcium hydroxide and sodium bromide when sodium hydroxide reacts with calcium bromide .
- Decomposition Reaction:
When heated in the presence of oxygen, calcium bromide decomposes to form calcium oxide and bromine:This reaction highlights the compound's ability to release bromine gas upon thermal decomposition . - Formation from Calcium Hydroxide:
Calcium bromide can also be synthesized by reacting calcium hydroxide with hydrobromic acid:This method is commonly used in laboratory settings to obtain pure samples of calcium bromide .
Calcium bromide can be synthesized through several methods:
- Reaction of Calcium Carbonate and Hydrobromic Acid:
- Direct Combination of Calcium and Bromine:This method involves the direct reaction of elemental calcium with bromine gas.
- Hydration Methods:
Calcium bromide can also be obtained from hydrated forms by dissolving it in water and allowing crystallization under controlled conditions .
Calcium bromide's unique properties include its specific ionic structure and its role as a dense brine solution, making it particularly effective for applications requiring high density and stability under varying conditions .
Studies on calcium bromide's interactions indicate that it can participate in various ionic reactions, particularly with halides and hydroxides. Its role as a source of bromide ions makes it valuable in organic synthesis and analytical chemistry. Research has shown that it can effectively replace chloride ions in certain reactions, demonstrating its versatility as a reagent .
Physical Description
WHITE HYGROSCOPIC POWDER.
Color/Form
Rhombohedral crystals; hygroscopic
Colorless, orthorhombic, deliquescent crystals
Becomes yellow on exposure to ai
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
BP: 806-812 °C, very deliquescent
Heavy Atom Count
Taste
Density
3.4 g/cm³
Odor
Decomposition
810 °C
Melting Point
MP: 730 °C (anhydrous)
730 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 314 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 311 of 314 companies with hazard statement code(s):;
H315 (40.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Pictograms


Corrosive;Irritant
Other CAS
Metabolism Metabolites
Wikipedia
Strontium_ranelate
Methods of Manufacturing
By the action of hydrobromic acid on calcium oxide, carbonate, or hydroxide and subsequent crystallization.
General Manufacturing Information
Storage Conditions
Keep container tightly closed in a dry and well-ventilated place.







